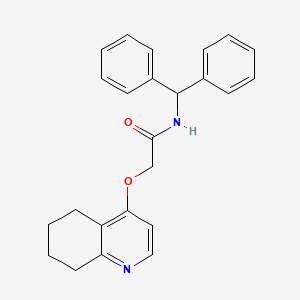

N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, commonly referred to as BTQOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTQOA is a member of the benzhydryl ether family of compounds, which have been shown to exhibit a range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydroisoquinolines through catalytic hydrogenation of corresponding acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis was described. This approach yields products with good to moderate yields depending on the position of the acetamido substituent (Skupinska, McEachern, Skerlj, & Bridger, 2002). Additionally, the oxidative functionalization of the benzylic C-H bonds in tetrahydroisoquinolines, showcasing metal-free conditions and oxygen atmosphere for C-C bond forming reactions, emphasizes the significance of acetic acid in accelerating these reactions (Ueda, Yoshida, & Tokuyama, 2014).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, demonstrating potency up to 3.0-fold higher compared to the positive control 5-FU. This study indicates the therapeutic potential of similar compounds against various cancer cell lines (Al-Suwaidan et al., 2016).

Imaging and Diagnostic Applications

The study of 18F-labeled PET ligands, such as 18F-FEAC and 18F-FEDAC, in the brain demonstrated their utility in visualizing increased TSPO expression in infarcted rat brain. This research opens avenues for imaging studies of translocator protein (TSPO) in primates, suggesting potential diagnostic applications (Yui et al., 2010).

Antibacterial Agents

A study on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives revealed a broad spectrum of antibacterial activity against tested microorganisms, suggesting the potential of such compounds in developing new antibacterial agents (Bhoi et al., 2015).

Wirkmechanismus

Target of Action

Related compounds, such as tetrahydroquinolinones, have been shown to target the intracellular levels of reactive oxygen species (ros) in colorectal cancer (crc) cells .

Mode of Action

Related compounds have been shown to inhibit crc growth and proliferation by evoking cellular stress through ros . This suggests that N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide may also interact with its targets to induce cellular stress.

Biochemical Pathways

The compound may affect the PI3K/AKT/mTOR signaling pathway, as suggested by the effects of related compounds . This pathway is crucial for cell survival, and its disruption can lead to autophagy, a process where the cell degrades its own components.

Result of Action

The compound’s action results in the suppression of colony formation and the migration of HCT-116 cells, as well as deregulation of the expression of several proteins involved in cell proliferation and metastasis . Furthermore, it induces massive oxidative stress, disrupting the balance of cell survival and resulting in autophagy .

Eigenschaften

IUPAC Name |

N-benzhydryl-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-23(17-28-22-15-16-25-21-14-8-7-13-20(21)22)26-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-16,24H,7-8,13-14,17H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNPVHLGVUWLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)OCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369882.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)